(3s,4s)-4-(Hydroxymethyl)pyrrolidin-3-ol

Purine nucleoside phosphorylase Transition-state analogue Slow-onset inhibition

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol (CAS 397883-77-1) is a cis-configured, enantiomerically pure pyrrolidine diol bearing two contiguous stereogenic centers at C3 and C4. It belongs to the class of 3,4-disubstituted pyrrolidines that serve as critical chiral scaffolds in medicinal chemistry.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B8189061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s,4s)-4-(Hydroxymethyl)pyrrolidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)CO
InChIInChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1
InChIKeyBSQXZHMREYHKOM-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol: Chiral Pyrrolidine Building Block for Transition-State Analogue Inhibitors


(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol (CAS 397883-77-1) is a cis-configured, enantiomerically pure pyrrolidine diol bearing two contiguous stereogenic centers at C3 and C4. It belongs to the class of 3,4-disubstituted pyrrolidines that serve as critical chiral scaffolds in medicinal chemistry [1]. The compound is best known as the enantiomeric precursor to L-DADMe-ImmH, the L-enantiomer of the second-generation purine nucleoside phosphorylase (PNP) inhibitor DADMe-immucillin-H, and to F-DADMe-ImmH, a fluorinated analogue with picomolar target affinity [2]. Its (3S,4S) absolute configuration places it in the same stereochemical series as L-sugars, distinguishing it from the more extensively studied (3R,4R) enantiomer that underpins clinical candidates such as BCX-4208 (ulodesine) [3].

Why Racemic or (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol Cannot Replace the (3S,4S) Isomer in Target Applications


The four stereoisomers of 4-(hydroxymethyl)pyrrolidin-3-ol—(3S,4S), (3R,4R), (3S,4R), and (3R,4S)—are not functionally interchangeable. In the F-DADMe-ImmH series, the (3S,4S)-derived inhibitor achieves a slow-onset binding constant (Ki*) of 0.032 nM against human PNP, while its (3R,4R)-derived diastereomer exhibits a Ki* of 1.82 nM—a 57-fold potency loss [1]. Against P. falciparum PNP, the divergence is even more extreme: the (3S,4S) isomer retains Ki = 19 nM, whereas the (3R,4R) isomer drops to Ki = 2070 nM, representing a >100-fold selectivity window [1]. The racemic cis mixture (±)-3 gives intermediate Ki* = 0.066 nM against human PNP, masking the true differential and compromising reproducible target engagement [1]. Substituting the (3S,4S) scaffold with the (3R,4R) enantiomer thus produces a different pharmacological entity with distinct, and potentially inferior, enzyme inhibition profiles.

Quantitative Differentiation Evidence for (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Against Closest Stereoisomeric Comparators


F-DADMe-ImmH Potency: (3S,4S)-Derived Inhibitor Binds Human PNP 57-Fold More Tightly Than (3R,4R)-Derived Inhibitor

In a direct head-to-head comparison within the same study, the fluorinated immucillin F-DADMe-ImmH was synthesized from both (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol and its (3R,4R) enantiomer. Against recombinant human PNP, the (3S,4S)-derived inhibitor [(3S,4S)-3] exhibited a slow-onset equilibrium binding constant Ki* of 0.032 ± 0.010 nM, whereas the (3R,4R)-derived inhibitor [(3R,4R)-3] showed Ki* = 1.82 ± 0.08 nM [1]. The corresponding initial dissociation constants Ki were 0.33 ± 0.11 nM for (3S,4S)-3 and 18 ± 2 nM for (3R,4R)-3, a 55-fold difference [1].

Purine nucleoside phosphorylase Transition-state analogue Slow-onset inhibition

Species-Selectivity Differentiation: (3S,4S)-Scaffold Retains Nanomolar Potency Against P. falciparum PNP While (3R,4R) Loses >100-Fold

The same study comparing F-DADMe-ImmH stereoisomers against P. falciparum PNP revealed a dramatic selectivity divergence. The (3S,4S)-derived inhibitor retained substantial potency with Ki = 19 ± 4 nM and Ki* = 2.63 ± 0.18 nM, whereas the (3R,4R)-derived inhibitor was essentially inactive with Ki = 2070 ± 160 nM and Ki* = 260 ± 20 nM [1]. This corresponds to a 109-fold difference in Ki and a 99-fold difference in Ki*. By contrast, the racemic mixture (±)-3 gave intermediate values of Ki = 23.3 nM and Ki* = 3.6 nM [1].

Species selectivity P. falciparum PNP Antiparasitic

Oral Bioavailability in Mice Demonstrated for the (3S,4S)-Derived F-DADMe-ImmH at Low Doses

F-DADMe-ImmH built on the (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol scaffold exhibits oral availability in mice at doses as low as 0.2 mg/kg [1]. Oral bioavailability data for the (3R,4R)-derived F-DADMe-ImmH isomer were not reported in the same study, and the large potency gap (57-fold in Ki*) makes it an unlikely candidate for comparable in vivo evaluation [1]. The (3S,4S)-scaffold thus uniquely enables oral dosing of this fluorinated immucillin series.

Oral bioavailability In vivo pharmacokinetics F-DADMe-ImmH

L-DADMe-ImmH Binding to PNPases: (3S,4S) Scaffold Delivers Nanomolar Inhibitors Despite 5- to 600-Fold Weaker Binding Relative to D-Series

The (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol scaffold was used by Clinch et al. to construct L-DADMe-ImmH [(-)-6], the L-enantiomer of the clinical-stage D-DADMe-ImmH. Across multiple PNPase enzymes, L-DADMe-ImmH bound approximately 5- to 600-fold less tightly than its D-enantiomer counterpart (built on the (3R,4R) scaffold), yet it remained a potent inhibitor with nanomolar dissociation constants [1]. This demonstrates that the (3S,4S) scaffold yields inhibitors with a distinct pharmacological profile—weaker than the D-series but still clinically relevant—that may be advantageous in applications requiring modulated target occupancy.

L-enantiomer DADMe-immucillin-H PNP inhibitor

Synthetic Accessibility: Enzyme-Based Route Delivers Both (3S,4S) and (3R,4R) Enantiomers with Orthogonal Protection

Clinch et al. developed enzyme-based synthetic routes to access both (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol and its (3R,4R) enantiomer in enantiomerically pure form from a common advanced intermediate [1]. In contrast, the large-scale asymmetric 1,3-dipolar cycloaddition route reported by Kotian et al. specifically targets the (3R,4R) enantiomer in 51% overall yield for kilogram-scale production of BCX-4208 [2]. The availability of a divergent enzymatic resolution route for the (3S,4S) isomer represents a distinct procurement pathway that is orthogonal to the industrial-scale (3R,4R) synthesis, with implications for supply chain resilience and cost-of-goods for (3S,4S)-dependent programs.

Chemoenzymatic synthesis Enantiomeric purity Chiral building block

High-Value Application Scenarios for (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Based on Quantitative Differentiation Evidence


Development of Fluorinated Immucillin PNP Inhibitors Requiring Sub-Nanomolar Human Target Affinity

The (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol scaffold is the mandatory chiral precursor for F-DADMe-ImmH and related fluorinated immucillins that demand picomolar-level slow-onset binding constants against human PNP. With a demonstrated Ki* of 0.032 nM—57-fold superior to the (3R,4R)-derived counterpart—this scaffold is essential for programs targeting maximal human PNP inhibition [1]. Procurement of the (3S,4S) isomer, rather than the racemate or the (3R,4R) enantiomer, is required to reproduce the published pharmacological profile.

Antiparasitic Drug Discovery Targeting P. falciparum PNP with Human Enzyme Selectivity

The (3S,4S)-derived F-DADMe-ImmH retains nanomolar potency against P. falciparum PNP (Ki = 19 nM) while the (3R,4R)-derived analogue loses essentially all activity (Ki = 2070 nM), creating a 109-fold selectivity gap [1]. This makes the (3S,4S) scaffold uniquely suited for antiparasitic PNP inhibitor programs where selective targeting of the pathogen enzyme over the human orthologue is a critical safety requirement.

L-Nucleoside Analogue Synthesis for Modulated Target Occupancy in T-Cell-Mediated Diseases

The (3S,4S) scaffold is the gateway to L-configured DADMe-immucillin analogues. L-DADMe-ImmH, synthesized from (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol, binds human PNPases with nanomolar affinity but 5- to 600-fold weaker than the D-series, offering a modulated target occupancy profile [1]. This property is potentially valuable for T-cell-mediated indications where complete and prolonged PNP suppression by ultra-tight-binding D-inhibitors may be undesirable, such as in chronic autoimmune conditions requiring intermittent target engagement.

Chiral Building Block Supply for Academic and Industrial Medicinal Chemistry Programs Exploring Non-Canonical Pyrrolidine Scaffolds

Beyond the immucillin series, (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol serves as a versatile, enantiomerically pure cis-3,4-disubstituted pyrrolidine building block with two orthogonally reactive functional groups (hydroxyl and hydroxymethyl). Its enzymatic resolution-based synthesis [1] provides a procurement pathway distinct from the large-scale cycloaddition route used for the (3R,4R) enantiomer [2], supporting medicinal chemistry exploration of L-sugar-mimetic azasugars, novel nucleoside analogues, and other chiral pyrrolidine-containing scaffolds where the (3S,4S) stereochemistry is mandatory for target recognition.

Quote Request

Request a Quote for (3s,4s)-4-(Hydroxymethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.